molecular formula C8H4Cl2N2O B13660293 4,6-Dichloro-2,7-naphthyridin-1(2H)-one

4,6-Dichloro-2,7-naphthyridin-1(2H)-one

Cat. No.: B13660293
M. Wt: 215.03 g/mol
InChI Key: HZDCXLOERGXOGY-UHFFFAOYSA-N
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Description

4,6-Dichloro-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of chlorine atoms in the structure can significantly influence the compound’s reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2,7-naphthyridin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2,6-dichloropyridine with suitable reagents to form the naphthyridine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles like amines or thiols can be used.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide might be used for oxidation.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-naphthyridine derivative.

Scientific Research Applications

4,6-Dichloro-2,7-naphthyridin-1(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound’s biological activity can be studied to understand its effects on various biological systems.

    Industrial Applications: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2,7-naphthyridin-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The presence of chlorine atoms can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyridine: A precursor in the synthesis of naphthyridine derivatives.

    4,6-Dichloroquinoline: Another heterocyclic compound with similar structural features.

Uniqueness

4,6-Dichloro-2,7-naphthyridin-1(2H)-one is unique due to its specific substitution pattern and the presence of the naphthyridine ring, which can confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C8H4Cl2N2O

Molecular Weight

215.03 g/mol

IUPAC Name

4,6-dichloro-2H-2,7-naphthyridin-1-one

InChI

InChI=1S/C8H4Cl2N2O/c9-6-3-12-8(13)5-2-11-7(10)1-4(5)6/h1-3H,(H,12,13)

InChI Key

HZDCXLOERGXOGY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CNC(=O)C2=CN=C1Cl)Cl

Origin of Product

United States

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